molecular formula C14H12O2S B1316997 2-(4-Methoxyphenylthio)benzaldehyde CAS No. 128958-85-0

2-(4-Methoxyphenylthio)benzaldehyde

Cat. No.: B1316997
CAS No.: 128958-85-0
M. Wt: 244.31 g/mol
InChI Key: LEUGWPTYVRTOEO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylthio)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 4-methoxyphenylthio group at the 2-position. The thioether (C–S–C) linkage distinguishes it from oxygen-linked analogs, imparting unique electronic and steric properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUGWPTYVRTOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563473
Record name 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128958-85-0
Record name 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylthio)benzaldehyde typically involves the reaction of 4-methoxythiophenol with benzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxythiophenol reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenylthio)benzoic acid.

    Reduction: 2-(4-Methoxyphenylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenylthio)benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylthio)benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s effects on biological pathways can be studied using molecular docking and other biochemical assays to understand its potential therapeutic applications.

Comparison with Similar Compounds

Key Structural Analogs:

2-(4-Methoxyphenoxy)benzaldehyde (CAS 19434-36-7): Substituent: Phenoxy (C–O–C) group instead of thioether. Molecular Weight: 228.25 g/mol vs. ~244.3 g/mol (estimated for 2-(4-Methoxyphenylthio)benzaldehyde).

2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3): Substituent: Hydroxyl (–OH) at the 2-position and methoxy (–OCH₃) at the 4-position. Hydrogen Bonding: The –OH group enables intermolecular hydrogen bonding, influencing solubility and crystal packing, unlike the non-polar thioether group .

4-Methoxy-2-methylbenzaldehyde :

  • Substituent : Methyl (–CH₃) group at the 2-position.
  • Steric Effects : The methyl group introduces steric hindrance, reducing aldehyde reactivity compared to the thioether substituent .

Table 1: Structural and Physical Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Groups
This compound 4-Methoxyphenylthio ~244.3 Aldehyde, Thioether
2-(4-Methoxyphenoxy)benzaldehyde 4-Methoxyphenoxy 228.25 Aldehyde, Ether
2-Hydroxy-4-methoxybenzaldehyde –OH, –OCH₃ 152.15 Aldehyde, Hydroxyl
4-Methoxy-2-methylbenzaldehyde –CH₃, –OCH₃ 150.17 Aldehyde, Methyl

Market and Industrial Relevance

  • 2-(3,5-Dimethylphenoxy)benzaldehyde: Market forecasts (2020–2025) highlight growing production in China, driven by demand for specialty chemicals .
  • 2-(Diphenylphosphino)benzaldehyde: A niche market exists for its metal complexes in pharmaceuticals and catalysis . The thioether analog could fill gaps in sulfur-based ligand markets if synthesized cost-effectively.

Biological Activity

2-(4-Methoxyphenylthio)benzaldehyde, with the molecular formula C₁₄H₁₂O₂S, is an organic compound characterized by its aromatic structure and the presence of both methoxy and phenylthio functional groups. This unique combination of substituents contributes to its distinct chemical reactivity and potential biological activities. While extensive research on this compound is limited, emerging studies suggest significant medicinal properties, particularly in antibacterial and anticancer activities.

This compound is synthesized through nucleophilic aromatic substitution, typically involving the reaction of 4-methoxythiophenol with benzaldehyde in the presence of a base such as sodium hydroxide. The compound exhibits both electron-donating (methoxy) and electron-withdrawing (aldehyde) characteristics, influencing its reactivity in biological systems.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this compound may possess antibacterial properties. For instance, benzaldehyde derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. These compounds often disrupt bacterial cell membranes, leading to cell death through mechanisms such as intracellular coagulation and membrane disintegration .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
BenzaldehydeStaphylococcus aureus256 μg/mL
This compoundTBDTBD
4-HydroxybenzaldehydeBacillus anthracis850 μg/mL

Anticancer Potential

Research into related methoxybenzaldehyde compounds suggests potential anticancer activity. These compounds may inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and apoptosis. Although specific studies on this compound are scarce, the structural similarities with known anticancer agents warrant further investigation into its potential effects on cancer cell lines.

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that the compound may interact with various enzymes and proteins within biological systems, potentially inhibiting their activity. This interaction could lead to alterations in cellular signaling pathways, impacting processes such as metabolism and gene expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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